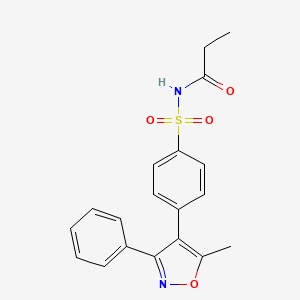

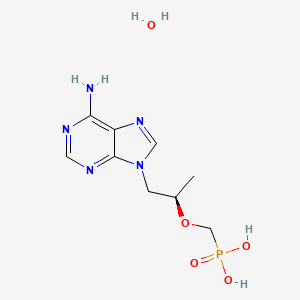

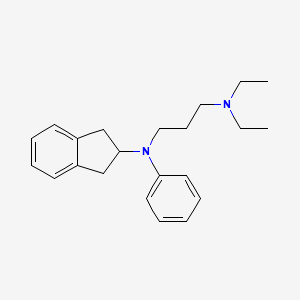

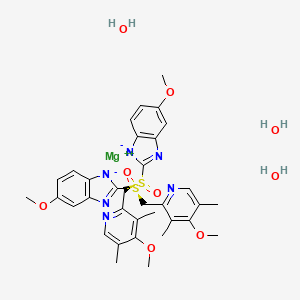

![molecular formula C27H45NO3 B1662586 (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide CAS No. 616884-63-0](/img/structure/B1662586.png)

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide

Overview

Description

OMDM-2 is a selective and metabolically stable inhibitor of anandamide cellular uptake. It has a molecular formula of C27H45NO3 and a molecular weight of 431.65 g/mol . This compound is known for its ability to inhibit the uptake of anandamide, a naturally occurring endocannabinoid, with a Ki value of 3.0 μM .

Scientific Research Applications

OMDM-2 has several scientific research applications, including:

Chemistry: OMDM-2 is used as a tool compound to study the mechanisms of anandamide uptake and its inhibition.

Biology: It is used in biological studies to understand the role of anandamide in cellular processes and its interactions with receptors.

Medicine: OMDM-2 is investigated for its potential therapeutic applications in conditions related to the endocannabinoid system, such as pain and inflammation.

Industry: While its industrial applications are limited, OMDM-2 is used in research and development to explore new drug candidates targeting the endocannabinoid system

Mechanism of Action

OMDM-2 exerts its effects by inhibiting the cellular uptake of anandamide. It selectively binds to the transport proteins responsible for anandamide uptake, thereby preventing its reabsorption into cells. This leads to increased levels of anandamide in the extracellular space, enhancing its signaling effects. OMDM-2 shows poor affinity for cannabinoid receptors CB1 and CB2, and it has minimal activity at vanilloid receptors .

Biochemical Analysis

Biochemical Properties

OMDM-2 interacts with various enzymes, proteins, and other biomolecules. It is specifically designed to be a potent and selective inhibitor of the cellular uptake of anandamide . Structurally, OMDM-2 is the amide of ®-tyrosinol with oleic acid . In RBL-2H3 cells, OMDM-2 inhibits the cellular uptake of tritiated anandamide with an IC50 of 3 µM, with negligible effects on the CB1 receptor and VR1 .

Cellular Effects

The effects of OMDM-2 on various types of cells and cellular processes are significant. It has been shown to reduce social interaction, providing further evidence for transporter-mediated endocannabinoid release . The compound’s ability to inhibit anandamide uptake can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of OMDM-2 involves its interaction with the cellular uptake mechanism of anandamide. It acts as a potent inhibitor, preventing the uptake and thereby increasing the concentration of anandamide in the cellular environment . This can lead to changes in gene expression and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

Given its metabolic stability , it can be inferred that OMDM-2 may have long-term effects on cellular function, particularly in in vitro or in vivo studies focusing on endocannabinoid systems.

Metabolic Pathways

OMDM-2 is involved in the metabolic pathways related to the endocannabinoid system. By inhibiting the uptake of anandamide, it can affect the concentration of this endocannabinoid in the cellular environment, potentially impacting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of OMDM-2 involves several steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Formation of the Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions, including alkylation and hydrolysis.

Coupling Reaction: The intermediate is then coupled with another compound to form the desired product.

Purification: The final product is purified using techniques such as column chromatography to obtain OMDM-2 in high purity.

Chemical Reactions Analysis

OMDM-2 undergoes various chemical reactions, including:

Oxidation: OMDM-2 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in OMDM-2.

Substitution: OMDM-2 can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

OMDM-2 is unique compared to other similar compounds due to its high selectivity and metabolic stability. Similar compounds include:

OMDM-1: Another inhibitor of anandamide uptake, but with different selectivity and stability profiles.

OMDM-6: A hybrid agonist of CB1 and VR1 receptors, showing different receptor affinities compared to OMDM-2.

OMDM-2 stands out due to its specific inhibition of anandamide uptake without significant activity at other receptors, making it a valuable tool for studying the endocannabinoid system .

properties

IUPAC Name |

(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-HAAQQRBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

616884-63-0 | |

| Record name | OMDM-2 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMDM-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8GQN2QT3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide (OMDM-2)?

A1: OMDM-2 acts as an endocannabinoid reuptake inhibitor. [, , ] This means it prevents the reabsorption of endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) back into cells, leading to increased levels of these signaling molecules in the synaptic cleft. [, ] This enhanced endocannabinoid signaling can then influence various physiological processes.

Q2: How does the structure of OMDM-2 contribute to its activity as an endocannabinoid reuptake inhibitor?

A2: While specific structure-activity relationship (SAR) studies for OMDM-2 are limited in the provided research, some insights can be drawn. A study comparing various N-alkylamides suggests that the presence of a 9Z,12Z double-bond system in the linoleoyl group might play a crucial role in mimicking the arachidonoyl moiety of endocannabinoids, contributing to the cannabimimetic effects. [] This structural similarity could be a key factor in OMDM-2's ability to interact with endocannabinoid transport mechanisms.

Q3: What are the potential therapeutic applications being investigated for OMDM-2?

A3: Research suggests potential applications for OMDM-2 in various areas:

- Cancer: OMDM-2 has demonstrated antitumor potential both alone and in combination with existing chemotherapeutic drugs. [, ] It shows synergistic effects with curcumin in human breast cancer and glioblastoma cells. [, ] Additionally, it exhibits antiangiogenic properties in a murine model of Ehrlich ascites carcinoma, suggesting its potential as an anticancer agent by inhibiting tumor blood vessel formation. []

- Sleep Disorders: Studies in rats show that OMDM-2 administration promotes sleep and reduces extracellular dopamine levels. [] This indicates a potential for treating sleep disorders, though further research is needed to confirm this effect in humans.

Q4: Are there any known sex-specific effects of OMDM-2 in preclinical models?

A4: Interestingly, studies in maternally deprived rat pups reveal sex-dependent effects of OMDM-2. While it reduces stress-induced neuronal degeneration and glial cell changes in male pups, these effects are not as pronounced in females. [, ] This highlights the importance of considering sex as a biological variable in future research on OMDM-2 and its therapeutic applications.

Q5: Does OMDM-2 exhibit any off-target effects?

A5: One study revealed that OMDM-2 administration could reduce social interaction in rodents. [] While the underlying mechanism remains unclear, it suggests potential off-target effects that warrant further investigation, especially considering potential therapeutic applications in psychiatric conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.